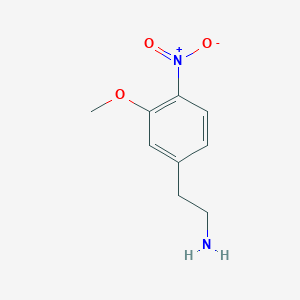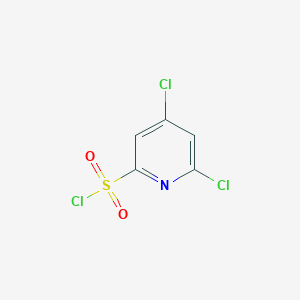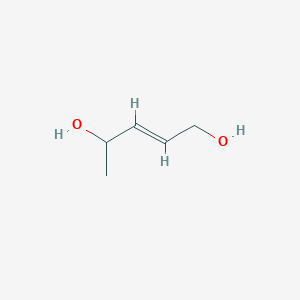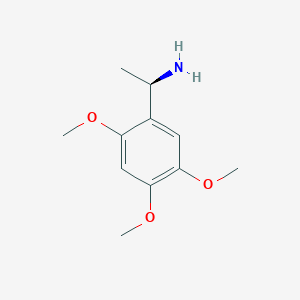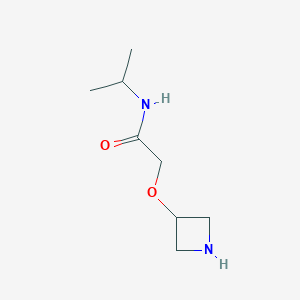
Ethanethiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiohydrazide is an organic compound with the molecular formula C₂H₆N₂S It is a derivative of hydrazine and contains both thio (sulfur) and hydrazide (NH-NH₂) functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethanethiohydrazide can be synthesized through the reaction of methyl dithioacetate with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the reactants are heated together in a solvent such as ethanol. The reaction proceeds as follows: [ \text{CH₃C(S)SCH₃} + \text{N₂H₄} \rightarrow \text{CH₃C(S)NHNH₂} + \text{CH₃SH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Ethanethiohydrazide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, amines.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Ethanethiohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have potential catalytic and electronic properties.
Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethanethiohydrazide involves its interaction with biological molecules. The thio and hydrazide groups can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity, which is the basis for its antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell division and metabolic pathways.
Comparación Con Compuestos Similares
Thiosemicarbazide: Contains a similar thio and hydrazide functional group but with a different structure.
Hydrazine: A simpler compound with only the hydrazide group.
Thiourea: Contains a thio group but lacks the hydrazide functionality.
Uniqueness: Ethanethiohydrazide is unique due to the presence of both thio and hydrazide groups, which allows it to participate in a wider range of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
62543-18-4 |
|---|---|
Fórmula molecular |
C2H6N2S |
Peso molecular |
90.15 g/mol |
Nombre IUPAC |
ethanethiohydrazide |
InChI |
InChI=1S/C2H6N2S/c1-2(5)4-3/h3H2,1H3,(H,4,5) |
Clave InChI |
ZLRKALPKQZIMPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
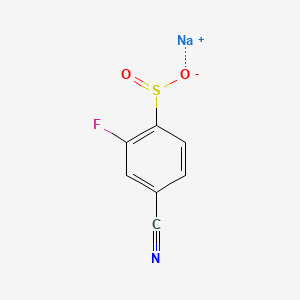
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
